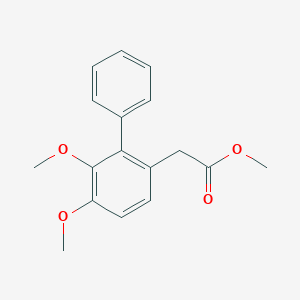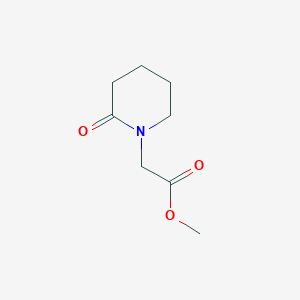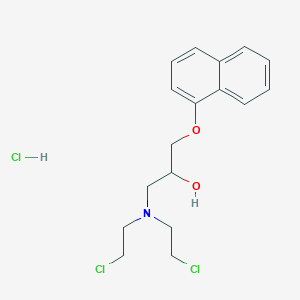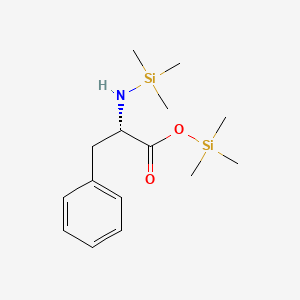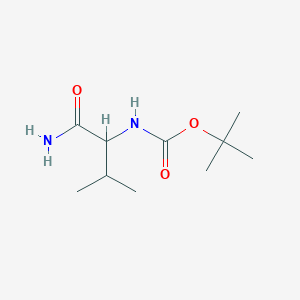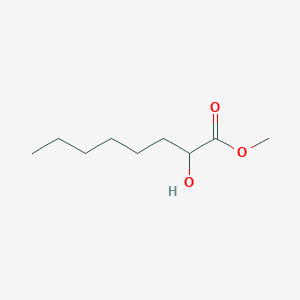
Methyl 2-hydroxyoctanoate
概要
説明
Methyl 2-hydroxyoctanoate, also known as 2-hydroxyoctanoic acid methyl ester, is an organic compound with the molecular formula C9H18O3. It is a member of the fatty acid methyl esters (FAME) category, specifically those with a hydroxy group. This compound is often used in research and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctanoate can be synthesized through a multi-step reaction process. One common method involves the following steps :
- Reaction with sodium hydride (NaH) at 70°C for 45 minutes.
- Addition of tetrahydrofuran (THF) at 25°C for 4 hours.
- Acetylation with acetic anhydride (Ac2O) at 140°C for 0.75 hours.
- Hydrolysis with aqueous sodium hydroxide (NaOH) in methanol, followed by heating for 2 hours.
- Extraction with diethyl ether.
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 2-hydroxyoctanoic acid with methanol under acidic conditions . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Methyl 2-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketooctanoic acid or octanoic acid.
Reduction: Formation of 2-hydroxyoctanol.
Substitution: Formation of various substituted octanoates depending on the reagent used.
科学的研究の応用
Methyl 2-hydroxyoctanoate has a wide range of applications in scientific research, including :
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
作用機序
The mechanism of action of methyl 2-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. It is known to act on hydroxyacid oxidase 1 and (S)-mandelate dehydrogenase, leading to the production of hydrogen peroxide (H2O2) as a byproduct . This interaction plays a crucial role in its biological activity and potential therapeutic effects.
類似化合物との比較
Methyl 2-hydroxyoctanoate can be compared with other similar compounds, such as:
Methyl heptanoate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxyoctanoic acid: The free acid form, which is more reactive in esterification reactions.
Methyl 2,5-dihydroxybenzoate: Contains additional hydroxy groups, leading to different chemical properties and reactivity.
特性
IUPAC Name |
methyl 2-hydroxyoctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELLQRUGGAXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
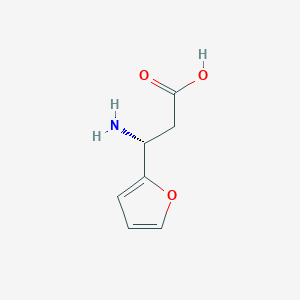
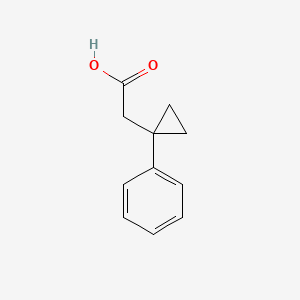
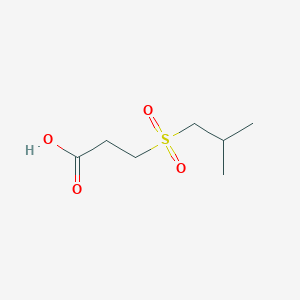
![1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B3152401.png)
![(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B3152418.png)
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine](/img/structure/B3152436.png)
